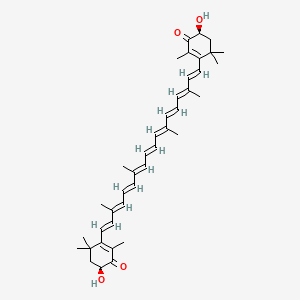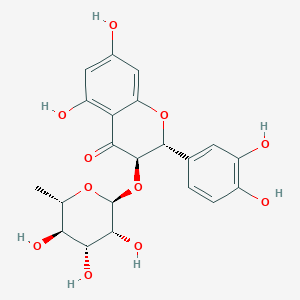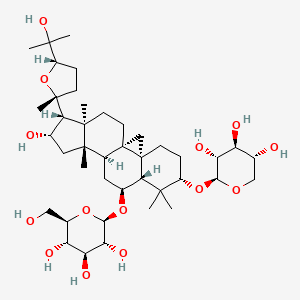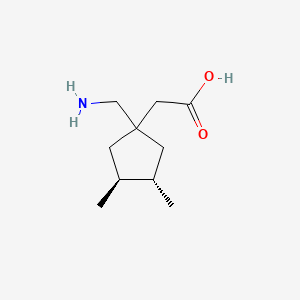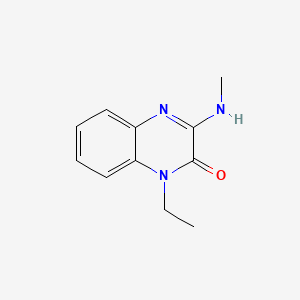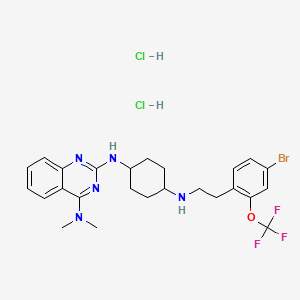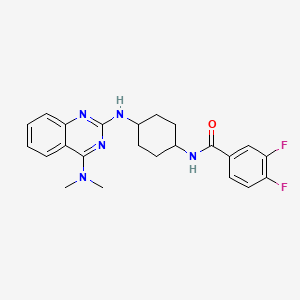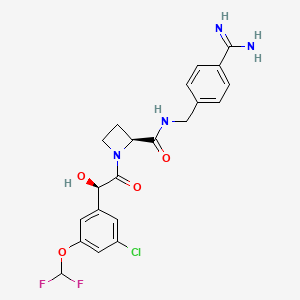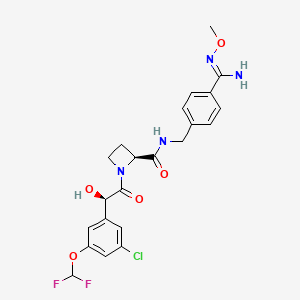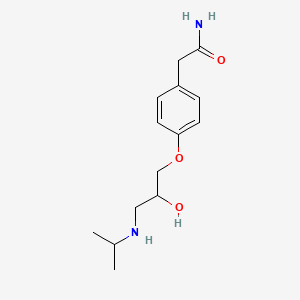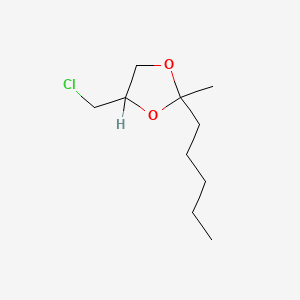
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AY 22352 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Tetrahedral Intermediates in Chemical Reactions
- Chemical Kinetics and Reaction Mechanisms: Chloro-substituents in compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane have been studied for their impact on chemical reaction kinetics. The introduction of chlorosubstituents into 2-hydroxy-2-methyl-1, 3-dioxolane was found to influence the breakdown rates in hydration reactions (Capon & Dosunmu, 1984).
Synthesis of 1,3-Dioxolane Derivatives
- Derivative Synthesis: Research has been conducted on synthesizing 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, leading to the creation of 5-methylene-2,2-pentamethylene-1,3-dioxolan-4-one by dehydrochlorination of intermediate 5-chloromethyl derivatives (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Spectroscopic and Acoustic Studies
- Structural Analysis: The structure of 1,3-dioxolan-2-one and its derivatives, including 4-chloromethyl, was analyzed using spectroscopic and ultrasonic absorption measurements. This research helped in understanding the molecular structures and possible isomers of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).
Polymerization and Material Science
- Polymerization of Chlorinated Methyl Dioxolanes: Studies on the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes have shown potential for creating high-melting, fire-resistant polymers. This includes poly-2-trichloromethyl-4-methylene-1,3-dioxolane, noted for its hydrolytic stability and nonflammability (Dietrich, 1968).
Chemical Transformations and Reactions
- Selective Chlorination: The direction of chlorination of 1,3-dioxolan-4-ones, including 4-chloromethyl derivatives, is influenced by substituents at specific positions in the ring structure, affecting the hydrogen replacement in the molecule (Likhterov & Étlis, 1986).
Eigenschaften
CAS-Nummer |
36236-73-4 |
|---|---|
Produktname |
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
HFNJYHPLTFGNLJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1(OCC(O1)CCl)C |
Kanonische SMILES |
CCCCCC1(OCC(O1)CCl)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
36236-73-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AY 22,352 AY 22352 AY-22352 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



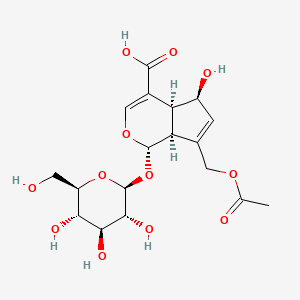
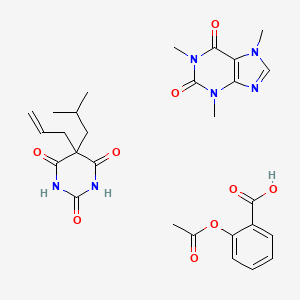
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
